Spectroscopic Characterization of 2-(2,3-Difluorophenyl)dioxolane: A Technical Guide
Spectroscopic Characterization of 2-(2,3-Difluorophenyl)dioxolane: A Technical Guide
Introduction
2-(2,3-Difluorophenyl)dioxolane is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its application and further development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(2,3-Difluorophenyl)dioxolane, offering a foundational reference for researchers and drug development professionals. In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to present a robust predictive analysis. Detailed experimental protocols for acquiring and validating this data are also provided to ensure scientific integrity and reproducibility.
The structure of 2-(2,3-Difluorophenyl)dioxolane is presented below:
Caption: Molecular structure of 2-(2,3-Difluorophenyl)dioxolane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 2-(2,3-Difluorophenyl)dioxolane will provide key information about the electronic environment of the protons in both the dioxolane ring and the difluorophenyl substituent.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-acetal | 6.0 - 6.2 | s | - |
| H-dioxolane | 4.0 - 4.3 | m | - |
| H-aromatic | 7.0 - 7.5 | m | - |
Interpretation and Rationale
-
Acetal Proton (H-acetal): This proton, attached to a carbon bonded to two oxygen atoms, is expected to be significantly deshielded and appear as a singlet in the range of 6.0-6.2 ppm.[1] The absence of adjacent protons results in a singlet multiplicity.
-
Dioxolane Protons (H-dioxolane): The four protons on the dioxolane ring are expected to be in a complex spin system, likely appearing as a multiplet between 4.0 and 4.3 ppm.[2] Their chemical equivalence is broken by the substitution on the ring, leading to a more complex splitting pattern than the simple singlet observed for unsubstituted 1,3-dioxolane.[2]
-
Aromatic Protons (H-aromatic): The three protons on the difluorophenyl ring will resonate in the aromatic region (7.0-7.5 ppm). The electron-withdrawing nature of the fluorine atoms will deshield these protons. The coupling between the protons and with the fluorine atoms will result in a complex multiplet.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Instrument Parameters (300 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted spectrum for 2-(2,3-Difluorophenyl)dioxolane will show distinct signals for the carbons in the dioxolane ring and the difluorophenyl group.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-acetal | 100 - 105 |
| C-dioxolane | 65 - 70 |
| C-aromatic (C-F) | 145 - 155 (d, JCF ≈ 240-250 Hz) |
| C-aromatic (C-substituted) | 130 - 140 |
| C-aromatic (C-H) | 115 - 125 |
Interpretation and Rationale
-
Acetal Carbon (C-acetal): Similar to the acetal proton, this carbon is bonded to two oxygen atoms and is therefore significantly deshielded, with a predicted chemical shift in the 100-105 ppm range.[2]
-
Dioxolane Carbons (C-dioxolane): The two carbons of the ethylene glycol moiety are expected to resonate around 65-70 ppm.[2]
-
Aromatic Carbons (C-aromatic): The carbons in the difluorophenyl ring will appear in the aromatic region. The carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (JCF) and will be the most downfield. The other aromatic carbons will have chemical shifts influenced by the fluorine substituents and the dioxolane group.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in an NMR tube.[2]
-
-
Instrument Parameters (75 MHz Spectrometer):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal as a secondary reference.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 3100 - 3000 | C-H (aromatic) stretch | Medium |
| 2990 - 2850 | C-H (aliphatic) stretch | Medium |
| 1600 - 1475 | C=C (aromatic) stretch | Medium-Weak |
| 1250 - 1000 | C-O-C (dioxolane) stretch | Strong |
| 1200 - 1100 | C-F (aromatic) stretch | Strong |
Interpretation and Rationale
-
C-H Stretches: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.
-
C=C Aromatic Stretch: The presence of the benzene ring will give rise to absorptions in the 1600-1475 cm⁻¹ region.[3]
-
C-O-C Dioxolane Stretch: The most characteristic signals for the dioxolane ring will be strong C-O-C stretching bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.[3][4]
-
C-F Aromatic Stretch: The carbon-fluorine bonds will exhibit strong stretching absorptions in the 1200-1100 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺•): m/z = 186.05
-
Major Fragments (predicted): m/z = 141, 113, 87, 73
Interpretation and Rationale
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 186, corresponding to the molecular weight of 2-(2,3-Difluorophenyl)dioxolane. The fragmentation pattern will likely be dominated by the cleavage of the dioxolane ring.
Caption: A plausible fragmentation pathway for 2-(2,3-Difluorophenyl)dioxolane in EI-MS.
A common fragmentation pathway for 2-substituted 1,3-dioxolanes involves the loss of a neutral molecule of ethylene oxide or rearrangement followed by cleavage.[5] Another likely fragmentation is the loss of the difluorophenyl radical to give a fragment at m/z 73, corresponding to the dioxolanyl cation.[5] Further fragmentation of the aromatic portion could also be observed.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-(2,3-Difluorophenyl)dioxolane in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion and major fragment ions.
-
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic data for 2-(2,3-Difluorophenyl)dioxolane. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this molecule. The included experimental protocols offer a clear framework for obtaining empirical data, which will be essential for validating these predictions and confirming the structure of 2-(2,3-Difluorophenyl)dioxolane in a research or drug development setting.
References
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1,3-dioxane. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Retrieved from [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
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J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]
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Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]
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AIP Publishing. (n.d.). Far‐Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3‐Dioxolane. The Journal of Chemical Physics. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]
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ResearchGate. (n.d.). Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments. Retrieved from [Link]
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PubChem. (n.d.). 2,3-Difluorotoluene. Retrieved from [Link]
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SpectraBase. (n.d.). 1,3-Dioxolane. Retrieved from [Link]
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ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dioxolane. Retrieved from [Link]
Sources
- 1. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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